Pomalidomide-5-C5-NH2 (hydrochloride)
Description
Contextualizing Pomalidomide-Based E3 Ligase Ligands
The foundation of Pomalidomide-5-C5-NH2 (hydrochloride)'s function lies in the activity of its parent molecule, pomalidomide (B1683931).
Pomalidomide, a derivative of thalidomide, is a potent immunomodulatory drug. Its mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This binding event effectively "reprograms" the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted by CRBN. nih.govnih.gov Key neosubstrates of pomalidomide include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells. nih.govnih.gov This inherent ability of pomalidomide to recruit CRBN has been ingeniously repurposed in the development of PROTACs. biorxiv.orgnih.gov
Pomalidomide-5-C5-NH2 (hydrochloride) is a synthetically modified version of pomalidomide, designed specifically for its role in PROTAC synthesis. medchemexpress.com It retains the core glutarimide (B196013) and phthalimide (B116566) rings of pomalidomide necessary for CRBN binding, but is further functionalized with a linker and a reactive handle. This modular design allows for its straightforward incorporation into larger, heterobifunctional PROTAC molecules. medchemexpress.com The hydrochloride salt form of the compound often enhances its solubility and stability, making it more amenable for use in chemical synthesis. medchemexpress.com
Defining the Chemical Entity: Pomalidomide-5-C5-NH2 (hydrochloride)
The specific structure of Pomalidomide-5-C5-NH2 (hydrochloride) is what defines its function as a versatile tool in chemical biology.
Pomalidomide-5-C5-NH2 (hydrochloride) is comprised of three key structural components:
Cereblon Ligand: The pomalidomide moiety serves as the high-affinity ligand for CRBN. nih.govmedchemexpress.com Its phthalimide ring is crucial for this interaction. researchgate.net
Linker: A C5 alkyl chain (a five-carbon chain) acts as a spacer, physically separating the pomalidomide core from the reactive handle. medchemexpress.com The length and composition of the linker are critical parameters in PROTAC design, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Reactive Handle: The terminal primary amine (-NH2) group serves as a reactive handle. medchemexpress.com This functional group provides a convenient point of attachment for coupling the Pomalidomide-5-C5-NH2 (hydrochloride) molecule to a ligand that binds to a specific protein of interest (POI).
| Component | Description | Function |
| Pomalidomide Moiety | The core structure derived from pomalidomide. | Binds to the E3 ubiquitin ligase Cereblon (CRBN). |
| C5 Linker | A five-carbon alkyl chain. | Provides spatial separation between the CRBN ligand and the target protein ligand in the final PROTAC molecule. |
| Amine Handle (-NH2) | A terminal primary amine group. | A reactive site for chemical conjugation to a target protein ligand. |
| Hydrochloride Salt | The hydrochloride salt form. | Often improves solubility and stability for synthetic applications. |
The primary function of Pomalidomide-5-C5-NH2 (hydrochloride) is to serve as a readily available, pre-functionalized building block for the construction of PROTACs. medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. endoconnect.eu
In the synthesis of a pomalidomide-based PROTAC, the reactive amine handle of Pomalidomide-5-C5-NH2 (hydrochloride) is chemically coupled to a ligand that has been developed to bind to a specific protein targeted for degradation. medchemexpress.com This results in a chimeric molecule that can simultaneously bind to both the target protein and the CRBN E3 ligase. nih.gov This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. endoconnect.eu This process effectively hijacks the cell's natural protein disposal machinery to eliminate a specific protein of interest. nih.gov
The modular nature of Pomalidomide-5-C5-NH2 (hydrochloride) allows for the rapid and efficient generation of libraries of PROTACs with different target protein ligands and linker variations, facilitating the optimization of potent and selective protein degraders. scholaris.ca
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H23ClN4O4 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24;/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24);1H |
InChI Key |
IFCYILIKWPEZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN.Cl |
Origin of Product |
United States |
Molecular Mechanisms Governed by Pomalidomide 5 C5 Nh2 Hydrochloride in Targeted Protein Degradation
Principles of PROTAC-Mediated Protein Degradation
PROTAC technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein elimination. Unlike traditional small-molecule inhibitors that block a protein's function, PROTACs harness the cell's own machinery to selectively destroy target proteins. nih.gov
Engagement of the Ubiquitin-Proteasome System
PROTACs function by hijacking the Ubiquitin-Proteasome System (UPS), the primary pathway for protein degradation and homeostasis in eukaryotic cells. annualreviews.orgthermofisher.com The UPS involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. mdpi.comfrontiersin.org
The process begins with an E1 ubiquitin-activating enzyme, which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein. thermofisher.comnih.gov The addition of a chain of ubiquitin molecules (polyubiquitination), typically linked via lysine 48 (K48), marks the protein for recognition and degradation by the 26S proteasome. thermofisher.commdpi.com The proteasome is a large protein complex that unfolds and digests the tagged protein into small peptides, effectively removing it from the cell. frontiersin.org
PROTACs act as a bridge, bringing a target protein into close proximity with an E3 ligase, an event that would not naturally occur. nih.govresearchgate.net This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.gov
Formation of the Target Protein-PROTAC-Cereblon Ternary Complex
The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. reactionbiology.comresearchgate.net In PROTACs constructed using Pomalidomide-5-C5-NH2 (hydrochloride), the pomalidomide (B1683931) portion binds to the Cereblon (CRBN) E3 ligase. medchemexpress.com The other end of the PROTAC, the "warhead," binds to the protein of interest (POI).
The formation of this ternary complex is a critical step that initiates the degradation process. revvity.com The stability and conformation of this complex are paramount for efficient ubiquitination. researchgate.net A single PROTAC molecule can act catalytically, inducing the degradation of multiple target protein molecules, as it is released after the ubiquitinated protein is directed to the proteasome. researchgate.netresearchgate.net The formation of the ternary complex is a dynamic process, and its efficiency can be influenced by factors such as the specific ligands used, the length and composition of the linker, and the intrinsic affinity between the E3 ligase and the target protein. revvity.comjove.com
Cereblon (CRBN) E3 Ligase Recognition and Function
Cereblon is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.gov Pomalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to CRBN and modulating its substrate specificity. nih.gov Pomalidomide-5-C5-NH2 (hydrochloride) is designed specifically to recruit this E3 ligase. medchemexpress.com
Specificity of Pomalidomide-CRBN Interaction
Pomalidomide binds directly to CRBN, altering its natural function. nih.govrsc.org This interaction induces a conformational change in CRBN, creating a new surface that can recognize and bind proteins not normally targeted by this E3 ligase. acs.org These newly recognized proteins are referred to as "neo-substrates." nih.gov
The specificity of which neo-substrates are recruited is determined by the chemical structure of the IMiD. For instance, pomalidomide promotes the degradation of specific transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as other proteins like ARID2. rsc.orgnih.gov When pomalidomide is incorporated into a PROTAC via a linker at the C5 position of the phthalimide (B116566) ring, the primary neo-substrate becomes the protein targeted by the PROTAC's warhead. nih.gov Research has shown that modifications at this C5 position can be crucial for reducing the off-target degradation of endogenous zinc finger proteins that are natural neo-substrates of pomalidomide, thereby enhancing the PROTAC's selectivity for its intended target. nih.govresearchgate.netnih.gov
Biophysical Characterization of Ligand-Cereblon Binding
The interaction between pomalidomide and CRBN has been characterized using various biophysical techniques. Pomalidomide's glutarimide (B196013) moiety fits into a specific hydrophobic pocket on the surface of CRBN. researchgate.net This binding pocket is notably lined with three tryptophan residues.
Studies have quantified the binding affinity of pomalidomide for the CRBN-DDB1 complex. The reported dissociation constants (KD) and IC50 values highlight a potent interaction, which is essential for the effective recruitment of the E3 ligase at therapeutic concentrations. nih.govnih.gov
| Method | Analyte | Value | Source |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Pomalidomide | KD = 170 ± 0.30 nM | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Pomalidomide | KD = ~157 nM | nih.gov |
| Fluorescence-based Thermal Shift Assay | Pomalidomide | IC50 = ~3 µM | researchgate.net |
Ubiquitination and Subsequent Proteasomal Degradation of Neo-Substrates
Once the ternary complex is formed and stabilized by a pomalidomide-based PROTAC, the CRL4^CRBN^ machinery is activated. researchgate.net The complex recruits an E2 ubiquitin-conjugating enzyme, such as UBE2G1 or UBE2D3, which carries an activated ubiquitin molecule. nih.gov
The E3 ligase then catalyzes the transfer of ubiquitin to accessible lysine residues on the surface of the target protein (the neo-substrate). nih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. frontiersin.orgnih.gov The polyubiquitinated neo-substrate is then recognized by the 26S proteasome, which unfolds and degrades the protein, completing the targeted degradation cycle. researchgate.net Studies have demonstrated that this degradation is dependent on both CRBN and a functional proteasome. nih.govnih.gov
Advanced Synthetic Strategies and Design Principles for Pomalidomide 5 C5 Nh2 Hydrochloride Derived Protacs
Chemical Synthesis and Conjugation Methodologies
The synthesis of Pomalidomide-5-C5-NH2 (hydrochloride) and its derivatives for Proteolysis Targeting Chimera (PROTAC) development leverages established and innovative chemical strategies. The primary goal is to functionalize the pomalidomide (B1683931) core to allow for the attachment of a linker, which will then be connected to a ligand for a target protein.
Amine Functionalization for Linker Attachment
A crucial step in synthesizing pomalidomide-based PROTACs is the introduction of a functional group that serves as an attachment point for the linker. The amine group on the phthalimide (B116566) ring of pomalidomide is a common site for such modifications. The primary methods for achieving this functionalization include nucleophilic aromatic substitution (SNAr), direct alkylation, and acylation.
The most prevalent and efficient method involves the SNAr reaction on a precursor like 4-fluorothalidomide. researchgate.net Reacting 4-fluorothalidomide with a diamine linker, such as a C5 amine chain, displaces the fluorine atom to form the desired pomalidomide-linker conjugate. nih.govscholaris.ca This method is often preferred due to its reliability and relatively high yields. scholaris.ca Studies have shown that secondary amines often provide greater yields compared to primary amines in these SNAr reactions. nih.gov
However, the reaction conditions for SNAr must be carefully optimized. For instance, the use of dimethylformamide (DMF) as a solvent at high temperatures can lead to the formation of a 4-(dimethylamino)-thalidomide byproduct, which arises from the decomposition of DMF into dimethylamine. scholaris.ca To circumvent this, alternative solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed. nih.gov
Direct alkylation of the aromatic amine on pomalidomide with alkyl halides is another possible route, but it is generally considered less effective due to lower yields and poor chemoselectivity. frontiersin.org Similarly, acylation can be used to form an amide bond between the pomalidomide amine and a linker containing a carboxylic acid group, though this is also a less common approach. researchgate.net
The table below summarizes key synthetic approaches for functionalizing pomalidomide for linker attachment.
| Method | Precursor | Reagent/Linker Type | Key Considerations | Typical Yield |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorothalidomide | Primary or Secondary Diamines (e.g., C5-amine) | Solvent choice is critical (DMSO preferred over DMF); secondary amines can improve yields. nih.govscholaris.canih.gov | High nih.gov |
| Alkylation | Pomalidomide | Alkyl Halides | Often suffers from low nucleophilicity and poor chemoselectivity. nih.gov | Low to Moderate |
| Acylation | Pomalidomide | Linker with Acyl Chloride | Forms a stable amide bond. frontiersin.org | Variable |
Parallel Synthesis for Combinatorial Library Generation
The empirical nature of PROTAC optimization necessitates the rapid synthesis and screening of numerous analogues with varied linker architectures. To meet this demand, parallel synthesis strategies are widely employed to generate combinatorial libraries of pomalidomide-based PROTACs. researchgate.net
One effective approach is the use of pre-functionalized pomalidomide building blocks, such as Pomalidomide-5-C5-NH2, which can be readily conjugated to a diverse set of target protein ligands that have been pre-functionalized with a complementary reactive group (e.g., an activated carboxylic acid). scientificlabs.co.uk This modular approach significantly accelerates the discovery of structure-activity relationships (SAR).
One-pot synthesis methods have also been developed to streamline the production of PROTAC libraries. nih.gov These methods leverage the differential reactivity of amine nucleophiles to construct the heterobifunctional molecules in a single reaction vessel, bypassing the need for intermediate purification steps. nih.govscholaris.ca For example, a one-pot reaction can yield JQ1-pomalidomide conjugates with yields up to 62%, which is suitable for the rapid preparation of libraries for screening. nih.gov
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for parallel synthesis. weibochem.com In this strategy, the pomalidomide-linker moiety is synthesized with a terminal alkyne, and the protein ligand is functionalized with an azide. The two components can then be efficiently and specifically joined under mild conditions, facilitating the creation of diverse PROTAC libraries. scientificlabs.co.uk
Rational Design of Linker Architectures
The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. Its length, chemical composition, and conformational flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. nih.govexplorationpub.com
Influence of Linker Length on Ternary Complex Stability and Degradation Efficacy
The length of the linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. arxiv.org An optimal linker length facilitates the productive formation of the ternary complex, enabling the E3 ligase to effectively ubiquitinate the target protein. arxiv.org If the linker is too short, it may create steric clashes that prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. arxiv.org Conversely, if the linker is too long, it may lead to the formation of non-productive binary complexes or unstable ternary complexes where the ubiquitination machinery is not correctly oriented. arxiv.org
Research has shown a clear correlation between linker length and degradation potency. For instance, in a study developing degraders for the protein p300, a general trend was observed where PROTACs with longer linkers were more effective. scholaris.ca However, this is not a universal rule, and the optimal length is highly context-dependent. The success of a PROTAC is contingent on the stability of the ternary complex, which is influenced by cooperative protein-protein interactions that are only possible at a specific distance and orientation dictated by the linker. researchgate.net
Impact of Linker Chemical Composition (e.g., PEGylated vs. Alkyl)
The chemical makeup of the linker significantly affects the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. nih.gov The two most common types of flexible linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.gov
Alkyl linkers are hydrophobic and offer a high degree of conformational flexibility. They are synthetically straightforward to incorporate.
PEGylated linkers introduce ether oxygens, which can increase hydrophilicity and improve the solubility of the PROTAC. nih.gov This can be advantageous for molecules with poor aqueous solubility. The flexibility of PEG linkers has been shown to be beneficial in optimizing the formation of the ternary complex for certain PROTACs, such as the potent BRD4 degrader ARV-825. nih.gov
However, the choice between these compositions is not always straightforward. In one study, replacing a nine-atom alkyl chain with three PEG units in a PROTAC designed to degrade CRBN resulted in only weak degradation, suggesting that the incorporation of oxygen atoms was detrimental to that specific PROTAC's activity. nih.gov This highlights that even subtle changes in linker composition can have a profound impact on efficacy.
The table below compares the general properties of alkyl and PEGylated linkers.
| Linker Type | Key Chemical Feature | Primary Physicochemical Impact | Potential Advantages | Potential Disadvantages |
| Alkyl | Chain of methylene (B1212753) (-CH2-) units | Hydrophobic, flexible | Simple synthesis, established chemistry. nih.gov | Can decrease aqueous solubility. |
| PEGylated | Contains repeating ethylene (B1197577) glycol (-OCH2CH2-) units | Hydrophilic, flexible | Increases solubility and permeability. nih.gov | May negatively impact ternary complex formation in some cases. nih.gov Susceptible to oxidative metabolism. nih.gov |
Optimization of Linker Rigidity and Flexibility
The conformational dynamics of the linker play a pivotal role in PROTAC function. While flexible linkers like alkyl and PEG chains allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, this flexibility can also come at an entropic cost. arxiv.orgnih.gov
Introducing rigid elements into the linker, such as alkynes, piperazine (B1678402)/piperidine rings, or phenyl groups, can help to pre-organize the PROTAC into a bioactive conformation. nih.govnih.gov This can reduce the entropic penalty of binding and lead to more stable ternary complexes. nih.gov Rigid linkers can also improve metabolic stability. nih.gov For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a highly potent PROTAC with increased cellular activity in certain cell lines. nih.gov
However, increasing rigidity is not always beneficial. In some cases, a more rigid linker can restrict the necessary conformational adjustments required for productive ternary complex formation, leading to impaired degradation. nih.gov For instance, the substitution of a flexible PEG unit with more rigid disubstituted phenyl rings in an androgen receptor (AR)-targeting PROTAC completely abolished its degradation activity. nih.gov This underscores the delicate balance between flexibility and rigidity that must be achieved for optimal PROTAC performance. The ideal linker architecture often requires a tailored combination of rigid and flexible elements to properly orient the two ends of the molecule for effective and cooperative binding.
Structure-Activity Relationship (SAR) Studies in Pomalidomide-Based PROTACs
Exploring Modifications on the Pomalidomide Moiety for Enhanced CRBN Engagement
The position of linker attachment on the phthalimide ring has a significant impact on PROTAC activity. For instance, in a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted derivative demonstrated significantly higher degradation activity (DC₅₀ = 11.6 nM) compared to its C4-substituted counterpart (DC₅₀ = 90.1 nM), even with an identical linker. nih.gov Conversely, another study found that for PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), the difference in degrading activity between C4 and C5 regioisomers was not significant when using one type of warhead (TFC-007), but was more pronounced with a different warhead (TAS-205). nih.gov This highlights that the optimal attachment point can be target-dependent, influenced by the formation of a stable and productive ternary complex.
Beyond just the linker attachment point, modifications directly on the phthalimide ring are explored to enhance properties like selectivity. Pomalidomide itself can induce the degradation of endogenous zinc-finger (ZF) proteins, an off-target effect that can be carried over to pomalidomide-based PROTACs. nih.govresearchgate.net Research has shown that introducing appropriately sized substituents at the C5 position can disrupt the formation of the ternary complex responsible for ZF protein degradation while preserving the necessary interaction with CRBN for targeted degradation. nih.govresearchgate.net This "bumping" strategy is a key approach to minimizing off-target activity. For example, adding piperazine or 2,6-diazaspiro[3.3]heptane at the C5 position has been shown to reduce off-target ZF protein degradation and, in some cases, enhance on-target potency. nih.gov In general, substitutions at the C5 position appear more effective at mitigating off-target ZF degradation than modifications at the C4 position, likely due to greater steric hindrance that prevents the binding of neosubstrate ZF domains.
| Modification Site | Modification Type | Observed Effect | Reference |
|---|---|---|---|
| Phthalimide C5-position | Linker Attachment | Often shows superior degradation activity compared to C4-attachment (target-dependent). | nih.gov |
| Phthalimide C4-position | Linker Attachment | Can be effective, but may lead to lower degradation activity in certain contexts. | nih.gov |
| Phthalimide C5-position | Introduction of bulky substituents (e.g., piperazine) | Reduces off-target degradation of zinc-finger (ZF) proteins. | nih.govresearchgate.netnih.gov |
| Phthalimide C4-position | Introduction of substituents | Less effective than C5 modifications at reducing ZF degradation. |
Deconvoluting Linker-Dependent Degradation Profiles
The linker connecting the pomalidomide moiety to the POI-binding ligand is not merely a spacer but a critical determinant of PROTAC efficacy. Its length, composition, flexibility, and attachment point collectively influence the formation, stability, and geometry of the ternary complex, thereby dictating the degradation profile. biorxiv.org
Linker length is a crucial parameter that must be optimized for each target. Studies have shown that systematically increasing linker length can alleviate steric clashes between the target protein and CRBN, leading to improved degradation efficacy. biorxiv.org For example, in the development of p300 degraders, a general trend was observed where PROTACs with longer linkers proved to be more effective. scholaris.ca However, there is an optimal length for each system, as excessively long or short linkers can fail to promote a productive ternary complex. In one study of BTK degraders, a series of PROTACs with linkers of varying lengths were synthesized, and an optimal length was identified, with longer or shorter versions showing reduced activity. biorxiv.org
The chemical composition and attachment point of the linker also significantly impact PROTAC stability and neosubstrate degradation. Attaching the linker at the C5 position of the phthalimide ring has been shown to reduce the unwanted degradation of the neosubstrate IKZF1. nih.gov Furthermore, the chemical nature of the linkage can affect the PROTAC's stability. For instance, some linkers, such as those with oxy-acetamide connections, can be susceptible to hydrolysis, leading to a shorter duration of action as the PROTAC degrades over time. researchgate.net Replacing such labile linkages with more stable ones, like an amino-carbon linkage, can overcome this instability. researchgate.net The type of linker chemistry, such as arylamine versus arylether, also influences the PROTAC's ability to degrade off-target ZF proteins. nih.gov
| Linker Parameter | Effect on Degradation Profile | Example/Observation | Reference |
|---|---|---|---|
| Length | Affects ternary complex formation and stability. | Longer linkers can be more effective, but an optimal length exists for each target. | scholaris.cabiorxiv.org |
| Attachment Point | Influences neosubstrate degradation and overall potency. | Attachment at C5 of pomalidomide's phthalimide ring can reduce IKZF1 degradation. | nih.gov |
| Chemical Composition | Impacts PROTAC stability and off-target effects. | Oxy-acetamide linkers can be prone to hydrolysis; replacing them improves stability. | researchgate.net |
| Flexibility/Rigidity | Governs the conformational states accessible to the PROTAC. | Rigid PROTACs were investigated to understand the orientation of ligands. | nih.gov |
Strategies for Designing PROTACs with Improved Selectivity
A major challenge in the development of pomalidomide-based PROTACs is managing off-target effects, particularly the degradation of natural neosubstrates of CRBN, such as the transcription factors IKZF1 and IKZF3, and other ZF proteins. nih.govnih.gov Enhanced selectivity is crucial for minimizing potential toxicities and achieving a cleaner pharmacological profile. Strategies to improve selectivity focus on rational modifications to both the pomalidomide moiety and the linker.
One of the most effective strategies is the "bump-and-hole" or steric-hindrance approach applied to the pomalidomide ligand. By introducing bulky chemical groups at the C5 position of the phthalimide ring, it is possible to create steric clashes that prevent the binding of off-target ZF proteins without disrupting the essential interactions required for CRBN engagement. nih.govnih.gov This approach relies on the structural differences between the desired PROTAC-induced ternary complex and the off-target ternary complex.
Another key strategy involves modulating the linker. The choice of the linker's attachment point on the pomalidomide ring can be used to tune selectivity. As noted, connecting the linker to the C5 position rather than the C4 position can reduce the degradation of certain neosubstrates. nih.gov Furthermore, designing PROTACs that lack hydrogen bond donors in the linker can also minimize off-target activity, as the aromatic amine (NH) group in some pomalidomide-based PROTACs can act as a hydrogen bond donor that contributes to ZF degradation.
Research Applications and Methodological Approaches in Investigating Pomalidomide 5 C5 Nh2 Hydrochloride in Chemical Biology
Development of Next-Generation Protein Degraders
The utility of Pomalidomide-5-C5-NH2 (hydrochloride) and similar derivatives is central to the advancement of next-generation protein degraders designed for enhanced specificity and efficacy.
A significant challenge in PROTAC development is achieving high selectivity for the target protein while minimizing off-target effects. Pomalidomide (B1683931) itself can induce the degradation of a range of endogenous zinc finger (ZF) proteins, which is an undesirable off-target effect. nih.gov Research has shown that strategic modification at the C5 position of the pomalidomide phthalimide (B116566) ring is a key strategy to mitigate this issue. By introducing larger substituents at this position, it is possible to create a "bump" that sterically hinders the binding of off-target ZF domains to the CRBN-PROTAC complex, thereby enhancing selectivity. nih.gov This rational design approach has been used to improve the potency and reduce off-target degradation for PROTACs targeting proteins such as the anaplastic lymphoma kinase (ALK) oncoprotein. nih.gov
The pomalidomide moiety has been successfully incorporated into numerous PROTACs to selectively degrade a variety of high-value therapeutic targets. nih.gov These degraders have demonstrated high potency and selectivity in cellular models. For instance, PROTACs have been synthesized by linking pomalidomide to inhibitors of cyclin-dependent kinases (CDK9, CDK6), Signal Transducer and Activator of Transcription 3 (STAT3), and Tropomyosin receptor kinase C (TrkC), inducing their effective and selective degradation. nih.gov
| PROTAC Target | PROTAC Components | Cellular Context | Observed Outcome | Reference |
|---|---|---|---|---|
| CDK9 | Wogonin (CDK9 ligand) + Pomalidomide | MCF-7 cells | Selective degradation of CDK9 with no effect on CDK2, CDK4, CDK5, CDK7, and CDK8. | nih.gov |
| STAT3 | SI-109 (STAT3 inhibitor) + Pomalidomide | SU-DHL-1 (lymphoma) and MOLM-16 (leukemia) cells | Potent and selective degradation of STAT3 (DC50 of 28 nM and 60 nM, respectively) with >100-fold selectivity over other STAT proteins. | nih.gov |
| CDK6 | Palbociclib (CDK4/6 inhibitor) + Pomalidomide | U251 human glioma cells | Induced degradation of 89% of CDK6 at a 100 nM concentration. | nih.gov |
| TrkC | IY-IY motif (TrkC ligand) + Pomalidomide | Hs578t cancer cells | Induced degradation of TrkC with an estimated DC50 in the range of 0.1–1.0 µM. | nih.gov |
The development of Pomalidomide-5-C5-NH2 (hydrochloride) is part of a broader technological advance in medicine that shifts the paradigm from simple protein inhibition to complete protein elimination. nih.gov Targeted protein degradation (TPD) offers an "event-driven" therapeutic modality that can overcome the limitations of traditional "occupancy-driven" inhibitors by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. nih.gov
Within the TPD landscape, CRBN-recruiting ligands like pomalidomide derivatives are particularly favored in PROTAC design. Compared to ligands for other E3 ligases, such as VHL, CRBN ligands are typically smaller and possess more favorable drug-like properties, which can translate to better pharmacological characteristics for the final PROTAC molecule. The modular nature of building blocks like Pomalidomide-5-C5-NH2 (hydrochloride) facilitates the rapid, parallel synthesis of PROTAC libraries where variables such as linker length and composition can be systematically altered to optimize degradation of a specific target protein. cenmed.com
Mechanistic Dissection of PROTAC Functionality
Understanding the precise molecular interactions and cellular consequences of PROTAC action is essential for their rational design and optimization. Pomalidomide-5-C5-NH2 (hydrochloride) is a key reagent in the methodological approaches used to dissect these mechanisms.
A variety of assays are employed to quantify the efficiency and kinetics of PROTAC-mediated protein degradation. Cell-based target engagement assays are crucial for confirming that a CRBN ligand can effectively bind to its target within a cellular environment. nih.gov One such method involves pre-treating cells with a CRBN ligand like pomalidomide and then introducing a PROTAC designed to degrade a separate target, such as HDAC6. By competing for CRBN binding, pomalidomide can reduce the degradation of HDAC6 in a dose-dependent manner, which can be quantified using techniques like in-cell ELISA. This provides a functional readout of the ligand's ability to engage CRBN in cells. nih.gov
Furthermore, high-throughput screening platforms are vital for assessing both on-target potency and off-target effects. For pomalidomide-based PROTACs, an automated, imaging-based assay has been developed to profile off-target degradation of ZF proteins. nih.gov This system uses a panel of GFP-tagged ZF domains as reporters to monitor fluorescence, allowing for sensitive detection of pomalidomide-induced degradation across a wide range of potential off-targets. nih.gov
A deep understanding of the ternary complex—the simultaneous binding of the PROTAC to both the target protein and the E3 ligase—is fundamental to designing effective degraders. Several biophysical techniques are indispensable for characterizing these interactions at a molecular level. oxfordglobal.com These methods provide critical data on binding affinities, kinetics, thermodynamics, and the structure of the protein-PROTAC complexes.
| Biophysical Technique | Abbreviation | Information Provided | Reference |
|---|---|---|---|
| Surface Plasmon Resonance | SPR | Measures binding affinity and the kinetics (on- and off-rates) of PROTAC interactions with the target protein and E3 ligase. | oxfordglobal.com |
| Isothermal Titration Calorimetry | ITC | Determines binding constants, stoichiometry, and the thermodynamics (enthalpy and entropy) of the binding event. | oxfordglobal.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed 3D structural information of protein-PROTAC complexes at an atomic level, elucidating the specific binding mode. | oxfordglobal.com |
| Fluorescence Resonance Energy Transfer | FRET | Assesses the proximity and conformational changes induced by the formation of the ternary complex by tagging proteins with fluorescent molecules. | oxfordglobal.com |
| Differential Scanning Fluorimetry | DSF | Assesses changes in the thermal stability of the target protein in the presence of the PROTAC, which can indicate a binding event. | oxfordglobal.com |
Computational approaches are increasingly used to predict and rationalize the behavior of PROTACs, guiding the design of more potent and selective molecules. Molecular modeling, based on existing crystal structures, allows researchers to predict how structural modifications will impact ternary complex formation with both on-target and off-target proteins. nih.gov
A prime example of this predictive power is the rational design of "bumped" pomalidomide analogues. Based on the co-crystal structure of the DDB1–CRBN–pomalidomide complex bound to the transcription factor IKZF1, researchers hypothesized that introducing bulky substituents at the C5 position of the phthalimide ring would create steric clashes that disrupt the binding of off-target ZF proteins. nih.gov This computational insight led directly to the synthesis of a library of C5-modified pomalidomide analogues that were then experimentally validated. The results confirmed the predictive model: the "bumped" PROTACs successfully minimized off-target degradation while maintaining or even enhancing on-target potency. nih.gov This synergy between computational modeling and experimental validation accelerates the development of next-generation protein degraders.
Contribution to Fundamental Understanding of E3 Ligase Biology
Pomalidomide-5-C5-NH2 (hydrochloride) serves as a critical chemical tool for dissecting the intricate functions of E3 ubiquitin ligases, particularly the Cereblon (CRBN) complex. As a derivative of pomalidomide, it is engineered with a linker at the 5-position of the phthalimide ring, terminating in an amine group. This functionalization allows for its conjugation to other molecules, creating bifunctional compounds like Proteolysis Targeting Chimeras (PROTACs) without compromising its ability to bind CRBN. This characteristic has made it invaluable for investigating the fundamental mechanisms of E3 ligase substrate recognition, ubiquitination, and the broader pathways of protein homeostasis.
Insights into CRBN Substrate Recognition and Ubiquitination Mechanisms
The study of pomalidomide and its derivatives, including Pomalidomide-5-C5-NH2 (hydrochloride), has profoundly advanced the understanding of the Cullin-4 RING E3 ligase complex (CRL4^CRBN^). Pomalidomide acts as a "molecular glue," binding directly to the CRBN substrate receptor. nih.govnih.gov This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent ubiquitination of proteins that are not normally targeted by this E3 ligase, known as neosubstrates. researchgate.netnih.gov
The interaction is structurally specific: the glutarimide (B196013) ring of pomalidomide is essential for docking into CRBN, while the phthalimide ring mediates the binding of neosubstrates, such as the lymphoid transcription factors IKZF1 and IKZF3. nih.govresearchgate.net The modification at the C5 position of the phthalimide ring, as seen in Pomalidomide-5-C5-NH2, is a key site for synthetic elaboration. Researchers leverage this position to attach linkers for PROTACs. nih.govmedchemexpress.com This strategy has been instrumental in exploring the plasticity of CRBN's substrate recognition. Studies have shown that attaching different molecules at this site can selectively modulate which proteins are brought into proximity with the CRBN E3 ligase complex. nih.gov
Furthermore, this approach has helped to delineate the structural requirements for effective ternary complex formation (E3 ligase-modulator-substrate), which is the crucial first step for ubiquitination and subsequent proteasomal degradation. For instance, research into "bumped" pomalidomide analogs, where larger substituents are added at the C5 position, has been used to disrupt the binding of endogenous off-target proteins like certain C2H2 zinc finger proteins, thereby enhancing the specificity of targeted degradation. nih.gov By inhibiting the auto-ubiquitination of CRBN, immunomodulatory drugs (IMiDs) like pomalidomide can stabilize and increase the levels of CRBN, thereby enhancing its ligase activity towards neosubstrates. nih.gov This provides a deeper understanding of the dynamic regulation of E3 ligase complexes themselves.
| Compound | Reported IC₅₀ | Relative Potency |
|---|---|---|
| Pomalidomide | ~2-3 µM | High |
| Lenalidomide (B1683929) | ~2-3 µM | High |
| Thalidomide | ~30 µM | Moderate |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the binding of immunomodulatory drugs (IMiDs) to the CRBN-DDB1 complex, indicating the higher potency of pomalidomide and lenalidomide compared to the parent compound, thalidomide. researchgate.net
Probing Protein Homeostasis Pathways with PROTACs
Pomalidomide-5-C5-NH2 (hydrochloride) is a foundational building block in the field of targeted protein degradation, specifically for the synthesis of PROTACs. medchemexpress.comsigmaaldrich.com PROTACs are heterobifunctional molecules that consist of three parts: a ligand that binds to an E3 ligase (the "E3 recruiter"), a ligand that binds to a target protein of interest (the "warhead"), and a chemical linker that connects the two. medchemexpress.comscholaris.ca Pomalidomide-5-C5-NH2 provides the CRBN-recruiting ligand and a linker with a reactive handle (the amine group) for conjugation to a warhead. medchemexpress.com
For example, researchers have synthesized pomalidomide-based PROTACs to selectively degrade specific histone deacetylase (HDAC) isoforms. A PROTAC named ZQ-23, constructed using a pomalidomide E3 recruiter, was shown to selectively and efficiently degrade HDAC8 without affecting other isoforms like HDAC1 and HDAC3. nih.gov This tool allows for the specific investigation of HDAC8's role in cellular processes, separate from the functions of other HDACs. Similarly, PROTACs utilizing pomalidomide have been developed to degrade the transcriptional co-activator p300, with studies revealing that the length of the linker connecting pomalidomide to the p300 ligand is critical for degradation efficacy. scholaris.ca These studies exemplify how Pomalidomide-5-C5-NH2 (hydrochloride) is used to create precise chemical probes that are essential for exploring the complex, dynamic regulation of the cellular proteome.
| PROTAC | Target Protein | Key Finding |
|---|---|---|
| ZQ-23 | HDAC8 | Achieved selective degradation with a DC₅₀ of 147 nM and Dₘₐₓ of 93%. nih.gov |
| A-485-pomalidomide conjugates | p300 | Demonstrated that PROTACs with longer linkers were more effective degraders. scholaris.ca |
| "Bumped" Pomalidomide PROTACs | Various (e.g., ALK) | Functionalization at the C5 position can minimize off-target degradation of zinc finger proteins. nih.gov |
This table highlights specific research applications of pomalidomide-based PROTACs, detailing their protein targets and significant findings related to their degradation capabilities and specificity.
Q & A
Q. What are the structural features of Pomalidomide-5-C5-NH2 hydrochloride that enable its role in PROTAC design?
The compound contains a pomalidomide core, which binds cereblon (CRBN), an E3 ubiquitin ligase, and a C5-NH2 linker that facilitates conjugation to target protein ligands. The hydrochloride salt improves solubility for in vitro handling. The 5-position modification ensures CRBN engagement while minimizing off-target effects .
Q. How should Pomalidomide-5-C5-NH2 hydrochloride be stored to maintain stability in laboratory settings?
Store as a solid powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Protect from light and moisture. For in vitro experiments, dissolve in DMSO, ethanol, or DMF, and avoid repeated freeze-thaw cycles to prevent degradation .
Q. What synthetic strategies are recommended for modifying the C5 linker in this compound?
The C5 alkyl chain can be functionalized via nucleophilic substitution or amide coupling. For example, the terminal amine group allows conjugation to carboxylic acid-containing ligands using carbodiimide crosslinkers (e.g., EDC/NHS). Purification via reverse-phase HPLC ensures removal of unreacted intermediates .
Advanced Research Questions
Q. How does linker length (e.g., C5 vs. C8) impact PROTAC efficiency when using Pomalidomide-5-C5-NH2 hydrochloride?
Shorter linkers (C5) may restrict spatial flexibility, reducing ternary complex formation between the target protein and CRBN. Comparative studies using C5 and C8 analogs (e.g., Pomalidomide-5-C8-NH2) can optimize degradation efficiency. Use biophysical assays (e.g., SPR) to measure binding kinetics and cellular assays (e.g., Western blot) to assess target protein half-life .
Q. What experimental controls are critical when evaluating data contradictions in PROTAC assays with this compound?
Include:
- Negative controls : CRBN-knockout cell lines to confirm on-target effects.
- Competition assays : Co-treatment with excess free pomalidomide to block CRBN binding.
- Solvent controls : DMSO-only treatments to rule out solvent toxicity. Discrepancies in degradation efficiency may arise from variable cellular permeability or off-target ubiquitination .
Q. How can researchers validate the specificity of Pomalidomide-5-C5-NH2 hydrochloride in degrading intended targets?
Use proteome-wide mass spectrometry to identify off-target proteins. Combine with RNA sequencing to correlate degradation with transcriptional changes. For candidate targets, employ CRISPR/Cas9 knockout models to confirm dependency on the compound’s activity .
Q. What methodologies address solubility challenges in in vivo studies involving this compound?
Formulate with biocompatible solvents like PEG-300 or cyclodextrins. Conduct pharmacokinetic studies to assess bioavailability. For tissue-specific delivery, conjugate to nanoparticles or antibodies targeting diseased cells .
Methodological Resources
- Structural Data : PubChem (CID: 2925306-39-2) provides InChI, SMILES, and molecular weight .
- PROTAC Design : Refer to protocols in Nature Protocols for ternary complex characterization and degradation assays .
- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
